6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one
Overview
Description
6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group at the 6th position and a 3-methylphenylamino group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 3-methylphenylamine and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-methylphenylamine undergoes nucleophilic substitution with 2,4-dichloropyrimidine to form 2-chloro-4-(3-methylphenylamino)pyrimidine.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemical entities.
Mechanism of Action
The mechanism of action of 6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.
DNA Interaction: The compound can intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A simpler analog with similar biological activities.
4-amino-2-methylpyrimidine: Another analog with potential medicinal applications.
6-amino-2-phenylpyrimidin-4(3H)-one: A structurally related compound with different substituents.
Uniqueness
6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one is unique due to the presence of the 3-methylphenylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a pharmacophore and differentiates it from other aminopyrimidine derivatives.
Properties
IUPAC Name |
4-amino-2-(3-methylanilino)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-7-3-2-4-8(5-7)13-11-14-9(12)6-10(16)15-11/h2-6H,1H3,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZAQIXZSCJIOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CC(=O)N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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